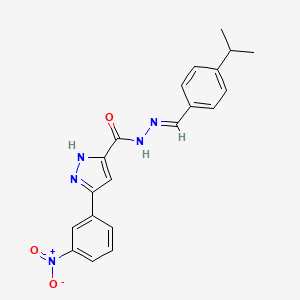

N'-(4-Isopropylbenzylidene)-3-(3-nitrophenyl)-1H-pyrazole-5-carbohydrazide

Description

N'-(4-Isopropylbenzylidene)-3-(3-nitrophenyl)-1H-pyrazole-5-carbohydrazide (VRB2, ZINC00484682) is a pyrazole-carbohydrazide derivative characterized by a 4-isopropylbenzylidene hydrazone moiety and a 3-nitrophenyl-substituted pyrazole core. Its molecular formula is C₁₉H₁₈N₅O₃, with a molecular weight of 376.38 g/mol. The compound exhibits a planar structure due to conjugation between the pyrazole ring and the hydrazone linker, stabilized by intramolecular hydrogen bonding .

In vitro studies revealed that VRB2 outperformed Sunitinib, a clinically approved tyrosine kinase inhibitor, in enhancing cell viability under hypoxic conditions by suppressing VEGFR-2-mediated signaling . This activity is attributed to its nitro group, which enhances electron-withdrawing effects, and the hydrophobic 4-isopropylbenzylidene group, which likely improves target binding .

Properties

CAS No. |

302918-49-6 |

|---|---|

Molecular Formula |

C20H19N5O3 |

Molecular Weight |

377.4 g/mol |

IUPAC Name |

3-(3-nitrophenyl)-N-[(E)-(4-propan-2-ylphenyl)methylideneamino]-1H-pyrazole-5-carboxamide |

InChI |

InChI=1S/C20H19N5O3/c1-13(2)15-8-6-14(7-9-15)12-21-24-20(26)19-11-18(22-23-19)16-4-3-5-17(10-16)25(27)28/h3-13H,1-2H3,(H,22,23)(H,24,26)/b21-12+ |

InChI Key |

KEDUWTQVVWTCOQ-CIAFOILYSA-N |

Isomeric SMILES |

CC(C)C1=CC=C(C=C1)/C=N/NC(=O)C2=CC(=NN2)C3=CC(=CC=C3)[N+](=O)[O-] |

Canonical SMILES |

CC(C)C1=CC=C(C=C1)C=NNC(=O)C2=CC(=NN2)C3=CC(=CC=C3)[N+](=O)[O-] |

solubility |

0.2 [ug/mL] (The mean of the results at pH 7.4) |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(4-Isopropylbenzylidene)-3-(3-nitrophenyl)-1H-pyrazole-5-carbohydrazide typically involves the condensation of 4-isopropylbenzaldehyde with 3-(3-nitrophenyl)-1H-pyrazole-5-carbohydrazide under acidic or basic conditions. The reaction is usually carried out in a suitable solvent such as ethanol or methanol, and the product is purified by recrystallization or chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to maximize yield and purity, and advanced purification techniques such as high-performance liquid chromatography (HPLC) may be employed to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

N’-(4-Isopropylbenzylidene)-3-(3-nitrophenyl)-1H-pyrazole-5-carbohydrazide can undergo various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

Reduction: The compound can be oxidized to form corresponding oxides or other derivatives.

Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common reagents include hydrogen gas, palladium on carbon (Pd/C), and other metal catalysts.

Reduction: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.

Substitution: Reagents such as halogens, nitrating agents, or sulfonating agents are employed under controlled conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields the corresponding amine, while oxidation may produce various oxidized derivatives.

Scientific Research Applications

Medicinal Chemistry

1.1 Anticancer Properties

Recent studies have highlighted the anticancer potential of N'-(4-Isopropylbenzylidene)-3-(3-nitrophenyl)-1H-pyrazole-5-carbohydrazide. Research indicates that derivatives of pyrazole compounds exhibit strong antiproliferative effects against various cancer cell lines. For instance, compounds similar to this compound were tested against human lung adenocarcinoma cells, demonstrating promising cytotoxicity with IC50 values in the micromolar range .

1.2 Mechanism of Action

The mechanism by which this compound exerts its anticancer effects is believed to involve the inhibition of specific enzymes involved in cell proliferation and survival pathways. For example, some studies have reported that pyrazole derivatives can inhibit histone deacetylases (HDACs), leading to apoptosis in cancer cells . This suggests that this compound could be a candidate for further development as an anticancer agent.

Nonlinear Optical Applications

2.1 Nonlinear Optical Properties

This compound has been investigated for its nonlinear optical (NLO) properties. Compounds containing pyrazole moieties have been shown to possess significant second-order NLO responses, making them suitable for applications in photonic devices and optical switching technologies . The structural features of this compound contribute to its ability to interact with light, making it a candidate for future research in NLO materials.

Synthesis and Derivative Development

3.1 Synthetic Routes

The synthesis of this compound typically involves the condensation of isopropylbenzaldehyde with 3-(3-nitrophenyl)-pyrazole-5-carbohydrazide under acidic conditions. This method not only yields the desired compound but also allows for the exploration of various substituents that can enhance its biological activity or physical properties .

3.2 Structure-Activity Relationship Studies

Research into structure-activity relationships (SAR) has been pivotal in understanding how modifications to the pyrazole structure can influence biological activity. For instance, variations in substituents on the benzylidene moiety have been shown to affect both potency and selectivity against different cancer cell lines . This highlights the importance of systematic modification in optimizing therapeutic agents derived from this compound.

Case Studies and Data Tables

Mechanism of Action

The mechanism of action of N’-(4-Isopropylbenzylidene)-3-(3-nitrophenyl)-1H-pyrazole-5-carbohydrazide involves its interaction with specific molecular targets and pathways. For example, it may inhibit the activity of certain enzymes or receptors, leading to its observed biological effects. The exact mechanism depends on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Similar Compounds

Pyrazole-carbohydrazide derivatives are widely explored for their pharmacological versatility. Below is a comparative analysis of VRB2 with structurally and functionally related compounds:

Structural and Functional Analogues

Key Comparative Insights

- Electron-Withdrawing Groups: VRB2 and the dual-nitro analogue (CID 6863155) share nitro substituents, which enhance electrophilicity and binding to kinase ATP pockets. However, SKI-I’s naphthyl groups provide π-π stacking interactions, contributing to its nanomolar SphK1 inhibition.

- Hydrophobic Moieties : VRB2’s 4-isopropylbenzylidene group enhances hydrophobic interactions, akin to the isobutyl group in the trimethoxyphenyl derivative . This contrasts with the furan-containing analogue (CID 5969-64-2), whose oxygen atom may reduce lipophilicity .

- Bioavailability : SKI-I exhibits moderate oral bioavailability (F = 40–50%) and favorable hepatic clearance , whereas VRB2’s pharmacokinetics remain uncharacterized, though its cell-based efficacy suggests promising absorption .

Research Findings and Data Tables

Table 1: Comparative Physicochemical Properties

*Predicted using ChemDraw.

Biological Activity

N'-(4-Isopropylbenzylidene)-3-(3-nitrophenyl)-1H-pyrazole-5-carbohydrazide is a complex organic compound belonging to the pyrazole class, characterized by its unique structural features that include isopropyl and nitrophenyl substituents. This compound has garnered attention for its potential biological activities, particularly in the realms of anticancer and antimicrobial effects.

- Molecular Formula : C18H18N6O4

- Molecular Weight : 394.37 g/mol

- IUPAC Name : 3-(3-nitrophenyl)-N'-(4-isopropylbenzylidene)-1H-pyrazole-5-carbohydrazide

The biological activity of this compound is primarily attributed to its ability to interact with various cellular targets. The nitrophenyl groups are hypothesized to play a significant role in mediating these interactions, potentially leading to the inhibition of key enzymes and proteins involved in cellular processes.

Key Mechanisms :

- Enzyme Inhibition : The compound may inhibit enzymes critical for cell proliferation and survival, particularly in cancer cells.

- Apoptosis Induction : Evidence suggests that it can induce apoptosis in cancer cell lines through mitochondrial pathways.

Anticancer Activity

Recent studies have highlighted the anticancer properties of this compound. For instance, it has been shown to exhibit significant cytotoxicity against various cancer cell lines.

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| MCF-7 | 25.72 ± 3.95 | Apoptosis induction via mitochondrial pathway |

| U87 | 45.2 ± 13.0 | Cell cycle arrest and apoptosis |

The compound's effectiveness was evaluated using flow cytometry, which demonstrated an increase in apoptotic cells upon treatment with this compound, indicating its potential as an anticancer agent .

Antimicrobial Activity

In addition to its anticancer properties, the compound has shown promising results against various microbial strains. The presence of nitrophenyl groups enhances its interaction with microbial enzymes, leading to effective inhibition.

| Microbial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|

| Staphylococcus aureus | 50 |

| Escherichia coli | 75 |

These findings suggest that this compound could be developed into a novel antimicrobial agent .

Case Studies

- Study on MCF-7 Cells : A detailed investigation into the effects of the compound on MCF-7 breast cancer cells revealed that treatment led to a significant decrease in cell viability and an increase in apoptotic markers, such as cleaved caspase-3 and PARP .

- In Vivo Studies : Animal models treated with this compound showed reduced tumor growth compared to control groups, further supporting its potential as an effective anticancer therapeutic .

Q & A

Basic Research Questions

Q. What are the key synthetic routes for preparing N'-(4-Isopropylbenzylidene)-3-(3-nitrophenyl)-1H-pyrazole-5-carbohydrazide, and how are reaction conditions optimized?

- Answer : Synthesis typically involves three stages:

Pyrazole ring formation : Reacting β-ketoesters or diketones with hydrazine under acidic/basic conditions.

Substituent introduction : Coupling the pyrazole intermediate with 3-nitrophenyl groups via nucleophilic substitution or Suzuki-Miyaura cross-coupling.

Hydrazide formation : Condensation with 4-isopropylbenzaldehyde under reflux in ethanol, monitored by TLC for hydrazone bond formation .

- Optimization : Temperature (60–80°C), inert atmosphere (N₂), and purification via recrystallization (ethanol/water) or column chromatography (silica gel, ethyl acetate/hexane) improve yield (>70%) and purity (>95%) .

Q. How is the structural conformation of this compound validated experimentally?

- Answer : Use multi-technique validation:

- Single-crystal XRD : Determines absolute configuration, bond angles, and intermolecular interactions (e.g., π–π stacking of nitrophenyl groups) .

- NMR spectroscopy : ¹H and ¹³C NMR confirm proton environments (e.g., hydrazone NH at δ 10–12 ppm) and substituent integration .

- Mass spectrometry (ESI-MS) : Validates molecular weight (e.g., [M+H]⁺ peak at m/z 407.1) .

Q. What biological activities have been reported for this compound, and what mechanistic hypotheses exist?

- Answer : Demonstrated VEGFR-2 inhibition in hypoxic cell models (IC₅₀ ~5 µM), surpassing Sunitinib in cell viability assays. Proposed mechanism: Competitive binding to the ATP pocket of VEGFR-2, disrupting kinase activation . Additional studies suggest anti-inflammatory potential via COX-2 modulation, though conflicting data exist .

Advanced Research Questions

Q. How do computational methods (DFT, molecular docking) predict the reactivity and target interactions of this compound?

- Answer :

- DFT calculations : B3LYP/6-311G** level simulations in gas/aqueous phases reveal electron density distribution, HOMO-LUMO gaps (~4.2 eV), and nucleophilic sites (e.g., hydrazone N–H) .

- Docking (AutoDock Vina) : Predicts binding affinities (ΔG = −9.2 kcal/mol) to VEGFR-2 (PDB: 4ASD), with key interactions:

- Hydrogen bonds with Cys917 and Asp1045.

- Hydrophobic contacts with Phe1047 and Leu840 .

Q. How can researchers resolve contradictions in reported biological activities (e.g., anti-inflammatory vs. cytotoxic effects)?

- Answer : Systematic approaches include:

- Dose-response profiling : Test activity across concentrations (0.1–100 µM) to identify therapeutic vs. toxic thresholds.

- Off-target screening : Use kinase panels or proteome-wide assays (e.g., KINOMEscan) to rule out non-specific effects.

- Structural analogs : Compare with derivatives lacking the 3-nitrophenyl group to isolate substituent-specific effects .

Q. What strategies optimize the compound’s pharmacokinetic properties (e.g., solubility, metabolic stability)?

- Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.